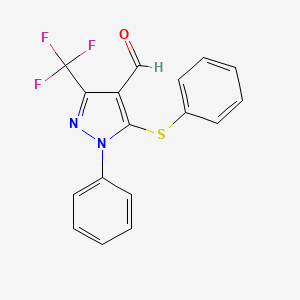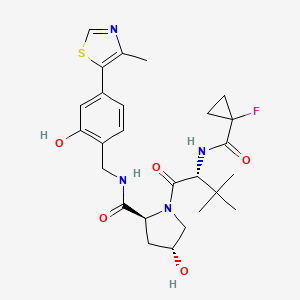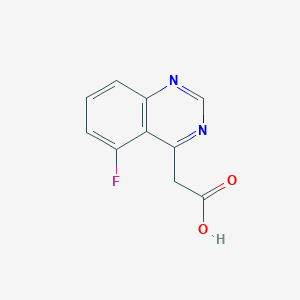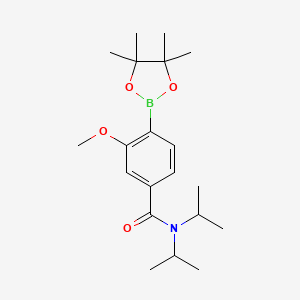
4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Carboxy-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole.
Reduction: 4-Hydroxymethyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formyl-1-phenyl-3-(trifluoromethyl)pyrazole: Lacks the phenylthio group.
4-Formyl-1-phenyl-5-(methylthio)-3-(trifluoromethyl)pyrazole: Contains a methylthio group instead of a phenylthio group.
4-Formyl-1-phenyl-5-(phenylthio)-3-methylpyrazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The combination of the formyl, phenyl, phenylthio, and trifluoromethyl groups in 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole imparts unique chemical properties, such as increased lipophilicity, electronic effects, and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C17H11F3N2OS |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
1-phenyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)15-14(11-23)16(24-13-9-5-2-6-10-13)22(21-15)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
RQVINSASEFCIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)

![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)








![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)


